N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide
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Overview
Description
N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a piperidine ring, which is further substituted with dimethyl groups and a carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide typically involves the reaction of 2,3-dichloroaniline with 2,6-dimethylpiperidine in the presence of a suitable thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to disruption of normal cellular processes. The exact molecular pathways involved may vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with similar structural features but different functional groups.
N-(2,3-Dichlorophenyl)-2-nitrobenzene-sulfonamide: Another compound with a dichlorophenyl group but different substituents on the piperidine ring
Uniqueness
N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
309942-75-4 |
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Molecular Formula |
C14H18Cl2N2S |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C14H18Cl2N2S/c1-9-5-3-6-10(2)18(9)14(19)17-12-8-4-7-11(15)13(12)16/h4,7-10H,3,5-6H2,1-2H3,(H,17,19) |
InChI Key |
RYJBKYIAGQHIGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=S)NC2=C(C(=CC=C2)Cl)Cl)C |
Origin of Product |
United States |
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